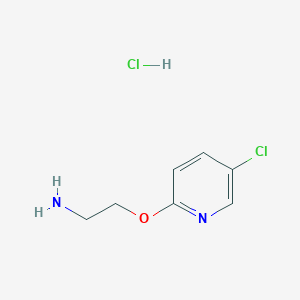

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(5-chloropyridin-2-yl)oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFVPFHABRGTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-40-0 | |

| Record name | 2-(2-aminoethoxy)-5-chloropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of 2-Amino-5-chloropyridine (Key Intermediate)

The synthesis of 2-(2-aminoethoxy)-5-chloropyridine hydrochloride fundamentally depends on the efficient preparation of 2-amino-5-chloropyridine. Multiple methods have been developed and optimized to achieve high yield and selectivity for this intermediate.

Oxidative Chlorination of 2-Aminopyridine

- Method Overview : 2-Aminopyridine is subjected to oxidative chlorination using sodium hypochlorite (NaClO) and hydrochloric acid under controlled temperature conditions.

- Reaction Conditions : The process involves maintaining the reaction mixture initially at 10°C for 2 hours, followed by raising the temperature to 25°C for an additional 4 hours.

- Isolation : After reaction completion, the pH is adjusted to alkaline (pH > 8) using sodium hydroxide, followed by filtration and washing. The product is extracted with dichloroethane, purified through acid-base adjustments, and isolated as 2-amino-5-chloropyridine.

- Yield : Approximately 72% yield is reported.

- Advantages : This method avoids direct chlorine gas use, enhancing safety and reducing environmental impact. It also utilizes inexpensive reagents and promotes resource efficiency by recycling 2-aminopyridine and its chlorides.

| Step | Conditions | Outcome |

|---|---|---|

| Chlorination | 2-aminopyridine + NaClO + HCl; 10°C → 25°C | Selective chlorination |

| pH Adjustment | NaOH to pH > 8 | Precipitation of impurities |

| Extraction | Dichloroethane | Isolation of product |

| Purification | Acid-base extraction | Pure 2-amino-5-chloropyridine |

| Yield | 72% | High yield |

Chlorination in Strongly Acidic Medium (Hammett Acidity < -3.5)

- Method Overview : 2-Aminopyridine is reacted with a chlorinating agent in a strongly acidic medium characterized by a Hammett acidity function below -3.5.

- Mechanism : The strongly acidic environment protonates 2-aminopyridine, enhancing selective monochlorination at the 5-position while minimizing over-chlorination to dichloro derivatives.

- Outcome : High selectivity for 2-amino-5-chloropyridine with minimal formation of 2-amino-3,5-dichloropyridine.

- Significance : This method improves yield and purity by controlling the protonation state of the substrate, thus reducing by-products.

| Parameter | Description |

|---|---|

| Medium | Strongly acidic (Hammett < -3.5) |

| Substrate | Protonated 2-aminopyridine |

| Selectivity | High for mono-chlorination |

| By-product control | Minimal dichlorination |

| Yield | Improved compared to weak acid |

Functionalization to this compound

While direct literature on the specific preparation of this compound is limited, the general synthetic strategy involves nucleophilic substitution of 2-amino-5-chloropyridine or its derivatives with 2-aminoethanol or related ethoxyamine compounds, followed by hydrochloride salt formation.

Typical Synthesis Approach

- Starting Material : 2-amino-5-chloropyridine prepared by the methods above.

- Reaction : The chlorine substituent at the 5-position is displaced by 2-aminoethanol under appropriate conditions (e.g., reflux in ethanol or other solvents).

- Salt Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

- Purification : Isolation by filtration, washing, and drying under vacuum.

Example Reaction Conditions (Inferred from Related Preparations)

| Step | Conditions | Notes |

|---|---|---|

| Nucleophilic Substitution | 2-amino-5-chloropyridine + 2-aminoethanol; reflux in ethanol | Substitution at 5-chloro position |

| Work-up | Removal of solvent, aqueous extraction | Separation of organic layer |

| Salt Formation | Addition of HCl to free base | Formation of hydrochloride salt |

| Purification | Filtration, washing, drying | Obtain pure hydrochloride salt |

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Purity and Characterization : The intermediate 2-amino-5-chloropyridine is characterized by NMR (proton shifts consistent with substitution), LC-MS (m/z ~ 125 for the base compound), and melting point analysis.

- Reaction Monitoring : Reaction progress is typically monitored by HPLC and LC-MS to ensure selective chlorination and minimal over-chlorination.

- Safety and Environmental Aspects : The use of sodium hypochlorite and hydrochloric acid avoids hazardous chlorine gas, reducing risks and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

2-Amino-5-chloropyridine

- Structure: Lacks the aminoethoxy group; features a simple amino and chlorine substituent.

- Properties : Molecular formula C₅H₅ClN₂, molecular weight 128.56 g/mol, melting point 133–136°C, water-soluble .

- Applications : Intermediate in agrochemicals and pharmaceuticals.

- Key Difference : The absence of the ethoxy linker reduces steric hindrance and alters solubility compared to the target compound.

5-Amino-2-chloropyridine (CAS 5350-93-6)

- Structure: Amino and chlorine substituents at positions 5 and 2, respectively.

- Properties : Molecular formula C₅H₅ClN₂, molecular weight 128.56 g/mol .

- Applications : Used in ligand synthesis and coordination chemistry.

- Key Difference : Regioisomeric positioning of substituents affects reactivity and binding affinity.

Phenol Hydrochlorides

2-Amino-5-Chlorophenol Hydrochloride

- Structure: Phenol core with amino and chlorine groups.

- Synthesis : Prepared via trichloroacetyl chloride reaction and HCl hydrolysis (25% yield) .

- Properties : Light purple solid, HPLC-validated purity.

- Key Difference: Phenolic hydroxyl group introduces acidity, unlike the pyridine-based target compound.

2-Amino-5-Methylphenol Hydrochloride

- Synthesis : Similar to the above but with a methyl group (50.8% yield) .

- Applications: Potential use in dye intermediates.

- Key Difference : Methyl substituent increases hydrophobicity compared to chlorine.

Complex Benzamide and PROTAC Derivatives

HJC0152 (Hydrochloride)

- Structure : Benzamide with nitro and chloro substituents (C₁₅H₁₄Cl₃N₃O₄).

- Properties: Molecular weight 406.64 g/mol, monoisotopic mass 405.005 .

- Applications : Likely a kinase inhibitor or bioactive probe.

- Key Difference : Benzamide core and nitro group confer distinct electronic properties compared to pyridine derivatives.

(S,R,S)-AHPC-PEG2-NH2 Hydrochloride

- Structure : Includes a polyethylene glycol (PEG) linker and E3 ligase ligand.

- Applications: Used in PROTAC® technology for targeted protein degradation .

- Key Difference : PEG spacer enhances water solubility and cellular uptake, a feature absent in the target compound.

Pharmaceutical Intermediates

2-(2-Methoxyphenoxy)ethylamine Hydrochloride

- Structure : Anisole derivative with an ethylamine group.

- Applications : Intermediate for carvedilol (antihypertensive drug) .

- Key Difference: Methoxy group and aromatic ether linkage differ from the pyridine-aminoethoxy motif.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Synthetic Efficiency : Hydrochloride salts of aromatic amines are frequently synthesized via HCl-mediated hydrolysis, but yields vary widely (25–50%) depending on substituents .

- Solubility Enhancement: Aminoethoxy and PEG linkers improve aqueous solubility, critical for drug delivery systems .

- Structural-Activity Relationships: Chlorine and amino groups in pyridine derivatives enhance binding to biological targets, while regioisomerism significantly impacts pharmacological activity .

Actividad Biológica

2-(2-Aminoethoxy)-5-chloropyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Target Enzymes

The primary targets of this compound include:

- Sodium-Potassium Adenosine Triphosphatase (ATPase) : This enzyme is crucial for maintaining cellular ion gradients.

- Sarcoplasmic Calcium ATPase Isoform 2 : This enzyme plays a significant role in calcium ion transport within muscle cells.

Mode of Action

The compound interacts with its targets by:

- Reducing the activity of sodium-potassium ATPase.

- Stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2.

These interactions lead to alterations in cellular ion homeostasis, impacting various cellular functions dependent on ion gradients.

Enzyme Interaction

This compound inhibits enzymes such as:

- Cystathionine Beta-Lyase

- Cystathionine Gamma-Lyase

These enzymes are involved in the transsulfuration pathway, critical for sulfur-containing amino acid metabolism. The inhibition of these enzymes results in significant biochemical changes within cells, affecting metabolic pathways and gene expression related to sulfur metabolism.

Cellular Effects

The compound has demonstrated notable effects on various cell types:

- Modulation of cell signaling pathways.

- Alterations in gene expression, particularly those involved in the transsulfuration pathway.

- Changes in levels of key metabolites, influencing overall cellular metabolism.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits potential antimicrobial properties. It has been evaluated against multidrug-resistant strains of bacteria, showing effectiveness in inhibiting growth. For example, it demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically significant pathogens .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound using human lung adenocarcinoma (A549) cell lines. The compound exhibited structure-dependent anticancer activity, with certain derivatives showing enhanced cytotoxicity towards cancerous cells while maintaining lower toxicity towards normal cells. Notably, compounds with specific substitutions (e.g., 4-dimethylamino phenyl) displayed significantly higher anticancer activity compared to others .

Case Studies and Experimental Data

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability and stability under controlled conditions. These factors contribute to its efficacy at target sites within biological systems. The compound's stability allows for consistent results in biochemical assays and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Aminoethoxy)-5-chloropyridine hydrochloride, and how can reaction efficiency be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution or amine-ether coupling. For example, reacting 5-chloropyridin-2-ol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) forms the ethoxyamine intermediate, followed by HCl treatment to yield the hydrochloride salt. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometry (1:1.2 molar ratio) minimizes byproducts like unreacted starting materials .

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the chloroethyl intermediate. Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

NMR : Confirm the pyridine ring protons (δ 7.8–8.5 ppm) and ethoxyamine chain (δ 3.4–4.2 ppm for -OCH₂CH₂NH₂) in ¹H NMR (D₂O or DMSO-d₆).

HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.6) .

Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: 39.4%, H: 4.5%, N: 11.5%, Cl: 29.1%) .

Q. What are the critical safety protocols for handling and storing this compound?

- Handling : Avoid contact with strong acids (e.g., HCl, H₂SO₄) or reducing agents (e.g., LiAlH₄), as violent reactions may release toxic gases (e.g., H₂) . Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation. Monitor for discoloration or precipitation, which indicate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the aminoethoxy group under varying pH conditions?

- Case Study : Conflicting data on aminoethoxy stability in acidic vs. basic media may arise from competing hydrolysis and nucleophilic substitution pathways.

- Experimental Design : Conduct kinetic studies (pH 1–14, 25–60°C) with HPLC monitoring. Under acidic conditions (pH <3), protonation of the amine group reduces nucleophilicity, favoring hydrolysis to 5-chloropyridin-2-ol. In basic conditions (pH >10), deprotonation enhances nucleophilic attack on the ethoxy group, forming dimeric byproducts .

- Mitigation : Stabilize the compound by buffering reaction media near neutral pH (6–8) and using low temperatures (0–5°C) for sensitive reactions .

Q. What strategies are effective for conjugating this compound to biomolecules in PROTAC® applications?

- Protocol :

Activation : Convert the primary amine to an NHS ester using N-hydroxysuccinimide/DCC in DMF.

Conjugation : React with thiol- or amine-containing ligands (e.g., VHL or CRBN ligands) at 4°C for 12–16 hours.

Purification : Isulate the conjugate via size-exclusion chromatography (Sephadex G-25) and confirm binding via SPR or ITC .

- Optimization : Maintain a 1:3 molar ratio (ligand:compound) to ensure mono-conjugation. Avoid excess NHS ester to prevent crosslinking .

Q. How does the hydrochloride salt form influence crystallinity and solubility in aqueous vs. organic solvents?

- Data Analysis :

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 50 mg/mL in H₂O) due to ionic interactions but reduces solubility in hydrophobic solvents (e.g., <1 mg/mL in DCM).

- Crystallinity : X-ray diffraction reveals ionic lattice structures stabilized by Cl⁻ counterions, improving thermal stability (decomposition >200°C) compared to the free base .

Q. What are the mechanistic implications of the chloro-pyridine moiety in metal-catalyzed cross-coupling reactions?

- Insights : The 5-chloro group acts as a directing group in Pd-catalyzed Suzuki couplings. For example, reacting with aryl boronic acids (e.g., phenylboronic acid) in THF/Pd(PPh₃)₄ produces biaryl derivatives. The chloro substituent’s electronegativity stabilizes the transition state, achieving yields >80% .

- Troubleshooting : If side reactions occur (e.g., dechlorination), add catalytic CuI (5 mol%) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.